N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
Description
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a dihydropyrimidin-2-one derivative with a complex substitution pattern. Its core structure features:
- A 6-oxo-1,6-dihydropyrimidin-5-yl backbone.
- Thioether linkage connected to a glycinamide group bearing a naphthalen-1-ylamino moiety.
- 3,4-dimethoxybenzamide substituent at the 5-position.
Properties
CAS No. |
868226-93-1 |
|---|---|
Molecular Formula |
C25H23N5O5S |
Molecular Weight |
505.55 |
IUPAC Name |
N-[4-amino-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C25H23N5O5S/c1-34-18-11-10-15(12-19(18)35-2)23(32)28-21-22(26)29-25(30-24(21)33)36-13-20(31)27-17-9-5-7-14-6-3-4-8-16(14)17/h3-12H,13H2,1-2H3,(H,27,31)(H,28,32)(H3,26,29,30,33) |
InChI Key |
STUUOKZWTFZMKF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC4=CC=CC=C43)N)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex heterocyclic compound with significant potential in medicinal chemistry. Its intricate structure features a pyrimidine ring, a naphthalene moiety, and a dimethoxybenzamide group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H17N5O3S2 |
| Molecular Weight | 451.5 g/mol |
| CAS Number | 868225-40-5 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in critical cellular processes. The compound binds to the active sites of these enzymes, inhibiting their activity and disrupting various signaling pathways. This inhibition can lead to:
- Suppression of Cancer Cell Growth: By preventing the phosphorylation of key proteins involved in cell proliferation.
- Modulation of Immune Responses: Influencing pathways that regulate immune function.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation and survival. For instance:
- In vitro Studies: Cell line assays demonstrated that the compound effectively reduced proliferation rates in various cancer cell lines.
- Mechanistic Insights: The compound's interaction with DNA-binding proteins suggests a role in modulating gene expression related to tumor growth.
Other Biological Activities
Beyond its anticancer properties, this compound has shown promise in:
- Antimicrobial Activity: Exhibiting inhibitory effects against certain bacterial strains.
Case Studies
Several case studies have explored the effects of this compound on various biological systems:
- Study on Cancer Cell Lines: A study published in Cancer Research reported that treatment with the compound led to a significant decrease in cell viability in breast cancer cell lines (MCF7 and MDA-MB231).
- In Vivo Studies: Animal model experiments indicated that administration of the compound resulted in reduced tumor size compared to control groups.
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing this compound's therapeutic potential. Key findings include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-amino-2-methylthio)-6-methylpyrimidin | Methyl group instead of naphthalene | Simpler structure; less biological activity |
| 3-(naphthalenesulfonyl)aniline | Sulfonamide group | Different functional group leading to varied reactivity |
| 5-amino-N-(naphthalenesulfonyl)pyrazole | Pyrazole ring | Distinct ring structure affecting biological properties |
These comparisons underscore how the unique multi-ring structure and diverse functional groups of N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo -1,6-dihydropyrimidin -5 -yl)-3,4-dimethoxybenzamide contribute to its distinctive chemical reactivity and biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Dihydropyrimidinone Derivatives
Pyrimidinone derivatives are widely studied for their pharmacological properties. Key analogs include:
4-(4-Bromophenyl)-6-(naphthalen-1-yl)pyrimidin-2-amine ()
- Core : Pyrimidin-2-amine.
- Substituents : Bromophenyl at C4, naphthalen-1-yl at C4.
- Key Features : Lacks the thioether and dimethoxybenzamide groups present in the target compound. Synthesized via multi-component condensation .
- Implications : The bromophenyl group may enhance halogen bonding, while the naphthyl group increases lipophilicity.
3,4-Dihydro-2(1H)-pyrimidinones ()
- Core : 3,4-dihydropyrimidin-2-one.
- Substituents : Varied aryl groups (e.g., 4-nitrophenyl, thiophen-2-yl).
- Synthesis : One-pot methods using ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) or FeCl₃ catalysis, yielding high efficiency (80–90%) .
- Comparison : The target compound’s thioether and glycinamide side chain distinguish it from simpler aryl-substituted analogs.
Carboxamide-Containing Heterocycles
VU0010010 (3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide) ()
- Core: Thienopyridine.
- Substituents : Chlorobenzyl carboxamide.
- Key Features: The carboxamide group is structurally analogous to the target’s 3,4-dimethoxybenzamide but lacks the pyrimidinone core.
Niclosamide and Nitazoxanide ()
- Core : Salicylanilide (niclosamide) or modified thiazole (nitazoxanide).
- Substituents : Nitro (niclosamide) vs. acetyloxy (nitazoxanide).
- Bioactivity : TMEM16A antagonists; nitro-to-chloro substitution retains activity .
- Comparison : The target compound’s dimethoxybenzamide may mimic electron-withdrawing effects of nitro groups in niclosamide.
Complex Polycyclic Derivatives
Pharmacopeial Forum Compounds ()
- Core: Tetrahydropyrimidinone fused with hexanamide.
- Substituents: Dimethylphenoxy, hydroxy, phenyl.
- Comparison: These compounds emphasize the versatility of pyrimidinone scaffolds in drug design but lack the thioether and naphthyl motifs seen in the target.
Key Insights
- Synthetic Complexity: Unlike one-pot dihydropyrimidinone syntheses , the target likely requires multi-step functionalization (e.g., thioether formation, amide coupling), which may limit scalability.
- Bioactivity Hypotheses : Based on niclosamide’s TMEM16A antagonism , the target’s dimethoxy groups could modulate electron distribution similarly to nitro substituents, while the naphthyl group may improve lipophilicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
